Structural Differentiation from the Lead Compound SRI-22819: Thiophene-for-Pyridine Substitution at the Thiazole 4-Position
The target compound differs from the lead NF-κB activator SRI-22819 by a single heteroaryl substitution at the thiazole 4-position: 4-methylthiophen-2-yl replaces pyridin-2-yl. In the SAR study of SRI-22819 analogs, 4-position modifications produced IC₅₀ values for NF-κB activation ranging from inactive (>50 μM) to sub-micromolar, with the parent SRI-22819 showing an EC₅₀ of approximately 0.9 μM in a cellular NF-κB reporter assay . The 4-methylthiophen-2-yl group introduces a sulfur heteroatom absent in the pyridine ring, which is anticipated to alter hydrogen-bonding capacity, lipophilicity (estimated ΔclogP approximately +0.5 to +1.0 relative to SRI-22819 based on fragment contributions), and metabolic soft-spot profile relative to SRI-22819 . No direct quantitative activity data for the target compound itself have been identified in the public domain as of the search date.
| Evidence Dimension | Heteroaryl substitution at thiazole 4-position (structural differentiation) |
|---|---|
| Target Compound Data | 4-(4-methylthiophen-2-yl) substituent; C₁₄H₁₄ClN₃S₂; MW 323.86; contains thiophene sulfur atom |
| Comparator Or Baseline | SRI-22819: 4-(pyridin-2-yl) substituent; C₁₄H₁₂N₄S; MW 268.34; contains pyridine nitrogen atom |
| Quantified Difference | Qualitative structural difference: thiophene (sulfur heterocycle) vs. pyridine (nitrogen heterocycle); estimated ΔclogP approximately +0.5 to +1.0; molecular weight increase of 55.5 g/mol |
| Conditions | Structural comparison based on published SAR framework for SRI-22819 analogs ; no direct target-compound assay data available |
Why This Matters
The thiophene-for-pyridine substitution represents a deliberate structural divergence from SRI-22819 and may confer distinct ADME or selectivity properties; users evaluating this compound for NF-κB pathway research must verify target-specific activity independently.
- [1] Mathew B, Ruiz P, Dutta S, et al. Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-κB activators for the treatment of ALS. Eur J Med Chem. 2021;210:112952. PMID: 33139114. View Source
